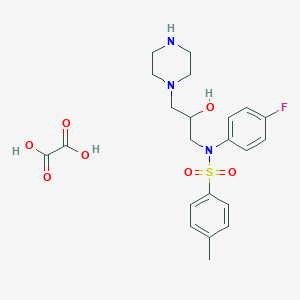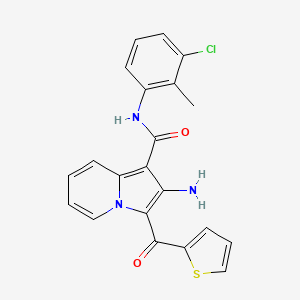![molecular formula C17H10ClF3N2O B2885051 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 73221-77-9](/img/structure/B2885051.png)
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds often involves methods like trifluoromethylation, which is the chemical process of adding a trifluoromethyl group to a molecule . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenoxy group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule, such as the trifluoromethyl group and the chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine and related compounds have been synthesized and characterized in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine has been documented, highlighting its importance as an intermediate in small molecule anticancer drugs. A rapid synthetic method was established, with the target compound synthesized through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019).
Antimicrobial Activities
Research into novel 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidines demonstrated antimicrobial activities, with specific analogs showing promising results against fungal strains. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Goudgaon & Sheshikant, 2013).
Anticancer Properties
Ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives was reported for their in-vitro anticancer activities against various human tumor cell lines. Among these, a compound with a 3-hydroxy-4-methoxyphenyl substituent demonstrated the highest GI50 values, indicating potent anticancer capabilities (Tiwari et al., 2016).
Structural and Spectral Analysis
Structural and bonding analyses of antimalarial drugs, including derivatives of 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine, have been conducted. For instance, the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored through both DFT/TDDFT and experimental studies, showcasing their potential in nonlinear optics and medicinal applications (Hussain et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-14-6-4-11(5-7-14)12-9-22-16(23-10-12)24-15-3-1-2-13(8-15)17(19,20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPVCWHLFCGEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

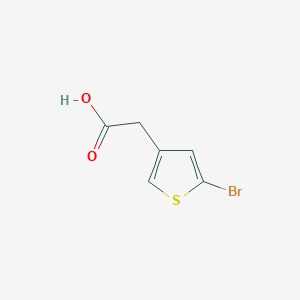
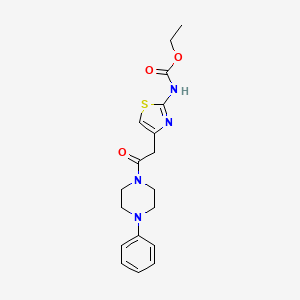

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)

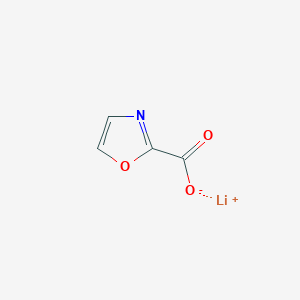
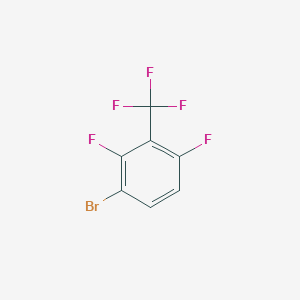
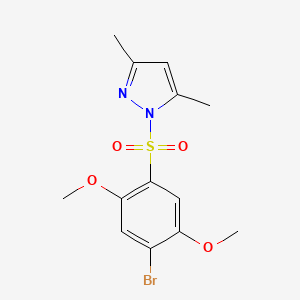

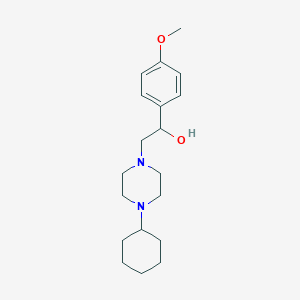
![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)
